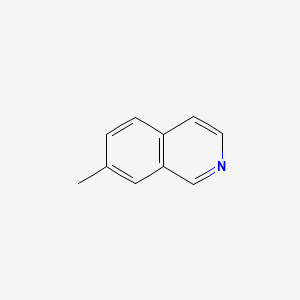

7-Methylisoquinoline

Beschreibung

Historical Context and Evolution of Isoquinoline (B145761) Research

The journey of isoquinoline research began with the isolation of the first bioactive isoquinoline alkaloid, morphine, from the opium poppy (Papaver somniferum) in the early 19th century. rsc.orgsci-hub.se This landmark discovery unveiled the potent physiological effects of this class of compounds and catalyzed further exploration. sci-hub.se Initially isolated from coal tar in 1885, the parent compound, isoquinoline, laid the groundwork for understanding the fundamental structure of this family. wikipedia.org Over the past two centuries, thousands of isoquinoline alkaloids have been identified from natural sources, showcasing a remarkable structural diversity that continues to inspire synthetic and medicinal chemistry endeavors. rsc.orgsci-hub.se The evolution of sophisticated analytical techniques has been pivotal in isolating and characterizing these often-complex molecules, while advancements in synthetic methodologies have enabled the preparation of isoquinoline derivatives with tailored properties. ontosight.ainih.gov

Significance of Methylated Isoquinolines in Organic Synthesis and Drug Discovery

The introduction of a methyl group to the isoquinoline scaffold, creating methylated isoquinolines, can profoundly influence a molecule's biological activity and physicochemical properties. This "magic methyl" effect is a well-recognized strategy in drug design, where the addition of a methyl group can enhance potency, modulate solubility, and improve metabolic stability. nih.gov In organic synthesis, methylated isoquinolines serve as versatile intermediates. The methyl group can act as a handle for further functionalization, allowing for the construction of more complex molecular architectures. beilstein-journals.org For instance, the C-H acidity of a methyl group at the C1 position of the isoquinoline ring provides a site for introducing other substituents. beilstein-journals.org The strategic placement of methyl groups can also steer the course of chemical reactions, influencing reactivity and selectivity. rsc.org This makes methylated isoquinolines valuable building blocks in the synthesis of natural products and novel pharmaceutical agents. beilstein-journals.org

Overview of 7-Methylisoquinoline as a Target Molecule in Scholarly Investigations

Among the various methylated isoquinolines, this compound has emerged as a molecule of significant interest in scholarly research. Its specific substitution pattern makes it a valuable target for synthetic chemists and a key component in the development of new functional molecules. Research into this compound often focuses on its synthesis and its role as a precursor for more complex derivatives. For example, it has been used in the synthesis of tricyclic isoquinoline derivatives investigated for their antibacterial properties. mdpi.com The reactivity of the methyl group and the isoquinoline core allows for a range of chemical transformations, making it a versatile platform for creating libraries of compounds for biological screening. rsc.org Furthermore, derivatives of this compound have been explored for their potential applications in various fields, including medicinal chemistry and materials science. cymitquimica.comgoogle.com

Interactive Data Table: Properties of Isoquinoline and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| Isoquinoline | C₉H₇N | 129.162 | Colorless oily liquid | 26-28 | 242 |

| This compound | C₁₀H₉N | 143.19 | - | - | - |

| 1-Chloro-7-methylisoquinoline (B1370838) | C₁₀H₈ClN | 177.63 | Yellowish to brownish solid | - | - |

| 7-Methoxy-1-methylisoquinoline (B3057028) | C₁₁H₁₁NO | 173.21 | - | - | - |

Detailed Research Findings on this compound

Recent studies have highlighted the utility of this compound in various synthetic applications. For example, it has been utilized as a starting material in the synthesis of 7-methyl-8-nitroquinoline, a key intermediate for further chemical elaboration. brieflands.com The synthesis of this compound itself can be achieved through multi-step reaction sequences, often starting from readily available precursors like m-toluidine (B57737). brieflands.com

In the realm of catalysis, derivatives of this compound have been employed in asymmetric synthesis. For instance, an α-aminophosphonate derived from this compound was synthesized with high enantioselectivity using a chiral anion-binding catalyst. rsc.org This demonstrates the potential of this compound as a scaffold for developing new chiral ligands and catalysts.

Furthermore, the reactivity of the isoquinoline ring system in this compound allows for various functionalization reactions. For example, the 2-oxide of this compound has been prepared and characterized, opening up avenues for further chemical modifications. rsc.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-2-3-9-4-5-11-7-10(9)6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVUMHXXXAATFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202322 | |

| Record name | 7-Methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54004-38-5 | |

| Record name | 7-Methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54004-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methylisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054004385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Methylisoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P8C8S39D2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 7 Methylisoquinoline and Its Functionalized Congeners

Classical and Established Synthetic Approaches to the Isoquinoline (B145761) Core

Several classical name reactions have been fundamental in the construction of the isoquinoline core and have been adapted for the synthesis of specific isomers like 7-methylisoquinoline.

Pictet-Spengler Reaction Variants in this compound Synthesis

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. youtube.comdepaul.edu This tetrahydroisoquinoline can then be oxidized to the corresponding isoquinoline. For the synthesis of this compound, this would typically involve a starting material like a β-(3-methylphenyl)ethylamine. The reaction proceeds through the formation of an iminium ion which then undergoes an intramolecular electrophilic attack on the aromatic ring. youtube.com The regioselectivity of the cyclization is directed by the position of the activating groups on the aromatic ring. This method has been utilized in the synthesis of various isoquinoline alkaloids. cdnsciencepub.comclockss.org

A notable application of this reaction is in the total synthesis of complex alkaloids. For instance, the condensation of a substituted β-phenylethylamine with a suitable aldehyde is a key step in building the isoquinoline framework, which can be further elaborated. cdnsciencepub.com

Bischler-Napieralski Cyclization and its Applications for this compound Precursors

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent like phosphorus pentoxide (P2O5) or phosphoryl chloride (POCl3). wikipedia.orgorganic-chemistry.org These dihydroisoquinolines can be subsequently dehydrogenated to furnish the aromatic isoquinoline ring system. To produce this compound, the precursor would be an N-acyl derivative of a β-(3-methylphenyl)ethylamine.

The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org The choice of dehydrating agent and reaction temperature can influence the reaction pathway and the formation of potential side products. wikipedia.orgorganic-chemistry.org For example, the reaction of N-[2-(4-methoxyphenyl)ethyl]benzamides with phosphorus pentoxide can yield both the expected 7-methoxy-1-phenyl-3,4-dihydroisoquinoline (B13940692) and an "abnormal" 6-methoxy isomer, suggesting a possible ipso-cyclization mechanism. rsc.org

Pomeranz-Fritsch Cyclization in the Derivatization of Methylisoquinolines

The Pomeranz-Fritsch reaction provides a direct route to the isoquinoline ring system by condensing an aromatic aldehyde with a 2,2-dialkoxyethylamine, followed by acid-catalyzed cyclization. arsdcollege.ac.inwikipedia.org This method is particularly useful for preparing isoquinolines with substituents on the pyridine (B92270) ring. To synthesize a this compound derivative, one would start with a 3-methylbenzaldehyde.

The reaction mechanism involves the initial formation of a Schiff base (a benzalaminoacetal), which then undergoes cyclization and subsequent elimination of alcohol molecules to form the aromatic isoquinoline ring. wikipedia.org This methodology has been applied to the synthesis of various isoquinoline derivatives, including those with potential anesthetic properties. wikipedia.org A modified Pomeranz–Fritsch reaction has been employed in the synthesis of precursors for alkaloids like 7-hydroxy-6-methoxy-1-methylisoquinoline. d-nb.info

Skraup Methodology for Substituted Quinoline (B57606)/Isoquinoline Production

While the Skraup synthesis is primarily known for the preparation of quinolines, modifications of this reaction can be applied to the synthesis of isoquinolines. The classical Skraup synthesis involves heating an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. uop.edu.pkpharmaguideline.comiipseries.org For the synthesis of methylquinolines, a substituted aniline (B41778) such as m-toluidine (B57737) is used, which can lead to a mixture of 5- and 7-methylquinolines. brieflands.com

The mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to the quinoline. uop.edu.pkpharmaguideline.com The harsh reaction conditions, however, can limit its applicability for substrates with sensitive functional groups. google.com

Modern Catalytic Strategies for Regioselective this compound Synthesis

Modern synthetic methods often employ transition metal catalysis to achieve high regioselectivity and efficiency under milder reaction conditions.

Metal-Catalyzed C-H Activation/Annulation Cascades for Isoquinoline Scaffolds

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the construction of heterocyclic scaffolds like isoquinolines. rsc.org These reactions utilize a directing group on the aromatic substrate to guide a metal catalyst to a specific C-H bond for cleavage and subsequent annulation with a coupling partner, such as an alkyne. core.ac.ukresearchgate.net

Various transition metals, including rhodium, ruthenium, palladium, and cobalt, have been successfully employed in these transformations. core.ac.ukresearchgate.netresearchgate.net For the regioselective synthesis of this compound, a starting material with a directing group and a methyl substituent at the meta-position would be required. The catalyst, often a rhodium(III) or ruthenium(II) complex, facilitates the C-H activation, insertion of the alkyne, and subsequent cyclization to form the isoquinoline ring. thieme-connect.comrsc.orgacs.org This approach offers a high degree of modularity, allowing for the synthesis of a wide range of substituted isoquinolines by varying the starting materials and coupling partners. researchgate.net

Recent advancements have also explored the use of less expensive, first-row transition metals like cobalt for these annulation reactions. chemrxiv.org Furthermore, dual catalytic systems combining transition metal catalysis with photoredox catalysis have enabled C-H functionalization under even milder conditions, using visible light as an energy source. beilstein-journals.orguni-wuerzburg.de

Palladium-Catalyzed Functionalization Reactions of Isoquinolines

Palladium catalysis has been extensively utilized for the C-H functionalization of isoquinolines, providing a direct method for the introduction of various substituents. One notable approach involves the palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide, which furnishes a protected 1,5-dicarbonyl moiety that can be cyclized to an isoquinoline using an ammonia (B1221849) source. rsc.org This regioselective route is compatible with a wide array of substituents, enabling the synthesis of electron-deficient isoquinoline skeletons that are challenging to access through traditional methods. rsc.org These synthetic operations can be combined into a three-component, one-pot synthesis. rsc.org

Another strategy for the functionalization of the C-4 position of isoquinolines is through a palladium-catalyzed, heteroatom-guided direct arylation. rsc.org This method relies on the regioselective C-H functionalization of dihydroisoquinolines. rsc.org Furthermore, an efficient synthesis of isoquinolines has been developed via the Pd(II)-catalyzed cyclization of oximes with vinyl azides or the homocoupling of oximes. nih.gov In these reactions, the oxime serves as both a directing group and an internal oxidant, and the process tolerates various functional groups under mild conditions. nih.gov

Sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate (B1210297) in the presence of a palladium catalyst also yield substituted isoquinolines. organic-chemistry.org Microwave irradiation can be employed to facilitate these transformations, leading to good yields of the desired products. organic-chemistry.org A palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization, provides an excellent route to isoquinolines with short reaction times. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Isoquinoline Syntheses

| Starting Materials | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| Enolate and ortho-functionalized aryl halide | Palladium catalyst, ammonia source | Substituted isoquinolines | rsc.org |

| Dihydroisoquinolines and arylating agent | Palladium catalyst | C-4 arylated isoquinolines | rsc.org |

| Oximes and vinyl azides | Pd(II) catalyst | Substituted isoquinolines | nih.gov |

| ortho-Bromoarylaldehydes and terminal alkynes | Palladium catalyst, ammonium acetate | Substituted isoquinolines | organic-chemistry.org |

| tert-Butylimine of o-iodobenzaldehyde and terminal acetylenes | Palladium catalyst, copper catalyst | Substituted isoquinolines | organic-chemistry.org |

Rhodium, Ruthenium, Cobalt, and Manganese Catalysis in Isoquinoline Synthesis

Beyond palladium, other transition metals such as rhodium, ruthenium, cobalt, and manganese have proven to be effective catalysts for the synthesis of isoquinolines.

Rhodium Catalysis: Rhodium catalysts have been successfully employed for the C-H activation and annulation of aromatic imines with alkynes to construct isoquinolines. nih.gov This method provides rapid access to axially chiral 1-aryl isoquinolines in high yields and enantioselectivities. nih.gov Another rhodium-catalyzed approach involves the oxidative cross-coupling and cyclization of aryl aldimines and alkynes, affording 3,4-disubstituted isoquinolines with high regioselectivity. researchgate.net Furthermore, rhodium catalysis enables the efficient synthesis of isoquinolines from arylhydrazines and internal alkynes under mild conditions, proceeding through C-H bond activation and N-N bond cleavage. rsc.org

Ruthenium Catalysis: Ruthenium(II) catalysts have been utilized in the tandem C-H allylation and oxidative cyclization of 2-phenylindoles with allyl carbonates to synthesize indolo[2,1-a]isoquinolines. acs.org A novel Ru(II)-catalyzed tandem C-H activation/cyclization/hydrolysis cascade of 2H-imidazoles and alkynes provides regioselective access to α-ketone-isoquinolines. nih.gov Additionally, the annulation of oximes with maleimides catalyzed by ruthenium(II) with oxygen as the oxidant leads to the formation of pyrrolo[3,4-c]isoquinoline-1,3-diones. acs.orgnih.gov

Cobalt Catalysis: Cobalt catalysts offer a cost-effective alternative for isoquinoline synthesis. A cobalt-catalyzed oxidative annulation of benzylamides with alkynes using picolinamide (B142947) as a traceless directing group and oxygen as the terminal oxidant has been developed. nih.govacs.org This method demonstrates good functional group tolerance and excellent regioselectivity. nih.govacs.org Enantioselective C-H activation and annulation processes catalyzed by cobalt have also been reported for the atroposelective synthesis of isoquinolinones, achieving high yields and enantioselectivities. researchgate.net

Manganese Catalysis: Manganese, an earth-abundant metal, has been used to catalyze the dehydrogenative [4+2] annulation of N-H imines and alkynes, providing an atom-economical route to diverse isoquinolines. nih.gov This redox-neutral reaction produces H2 as the main byproduct. nih.gov An efficient manganese(II)-catalyzed oxidative radical cascade reaction of vinyl isocyanides and hydrazines has also been developed for the modular synthesis of multi-substituted isoquinolines. rsc.orgrsc.org

Table 2: Overview of Rh, Ru, Co, and Mn-Catalyzed Isoquinoline Syntheses

| Metal Catalyst | Reaction Type | Key Features | Reference(s) |

|---|---|---|---|

| Rhodium | C-H activation/annulation of aromatic imines with alkynes | Enantioselective, axially chiral products | nih.gov |

| Ruthenium | Tandem C-H allylation/oxidative cyclization | Synthesis of fused isoquinoline systems | acs.org |

| Cobalt | Oxidative annulation of benzylamides with alkynes | Use of traceless directing group, O2 as oxidant | nih.govacs.org |

| Manganese | Dehydrogenative [4+2] annulation | Atom-economical, H2 as byproduct | nih.gov |

Enantioselective Dearomatization of Isoquinolines via Anion-Binding Catalysis

A significant advancement in the synthesis of chiral isoquinoline derivatives is the enantioselective dearomatization of the isoquinoline core. Anion-binding catalysis has emerged as a powerful strategy in this regard. rsc.orgresearchgate.netnih.gov This method involves the activation of an electrophilic reaction partner through the formation of a chiral contact ion pair. researchgate.net

An enantioselective dearomatization of isoquinolines has been achieved using a chiral thiourea (B124793) derivative as an anion-binding catalyst. rsc.orgnih.govrsc.org This transformation utilizes a silyl (B83357) phosphite (B83602) as a nucleophile to generate cyclic α-aminophosphonates. rsc.orgnih.govrsc.org This was the first application of asymmetric anion-binding catalysis for the synthesis of α-aminophosphonates. rsc.org The proposed mechanism involves the activation of the isoquinoline through acylation, followed by the enantioselective addition of the nucleophile, guided by the chiral catalyst. researchgate.net While silyl ketene (B1206846) acetals have been commonly used as nucleophiles in these reactions, the use of silyl phosphites has expanded the scope of this methodology. nih.gov

Total Synthesis Approaches to Naturally Occurring Methylisoquinoline Alkaloids

The structural motifs of methylisoquinoline alkaloids are present in numerous naturally occurring compounds with diverse biological activities. This has spurred the development of various total synthesis strategies to access these complex molecules.

Synthesis of 7-Hydroxy-6-methoxy-1-methylisoquinoline

The natural alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline has been the target of several synthetic efforts. One novel approach involves the direct metalation of 7-benzyloxy-6-methoxyisoquinoline using a Knochel-Hauser base, followed by a cuprate-mediated methylation to directly yield the target alkaloid. beilstein-journals.orgnih.gov However, the separation from the starting material can be challenging. An alternative and more practical method involves quenching the metalated intermediate with Eschenmoser's salt to form a tertiary benzylamine (B48309), which is easier to purify. beilstein-journals.orgnih.gov Subsequent quaternization with iodomethane (B122720) followed by hydrogenolysis of both the benzylamine and benzyl (B1604629) ether groups affords the desired 1-methylisoquinoline (B155361). beilstein-journals.orgnih.gov

Another synthetic route to a related structure, ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate, starts from an appropriately substituted amide ester. Cyclization of the amide ester using phosphorus oxychloride yields a dihydroisoquinoline derivative, which is then aromatized by heating with palladium-charcoal in pyridine to give the final product.

Synthesis of Isoquinolinequinones derived from Methylisoquinolines

Isoquinolinequinones are a class of marine alkaloids with significant biological activities, including antiproliferative properties. The synthesis of these compounds often starts from a pre-functionalized methylisoquinoline core. For instance, a variety of isoquinoline-5,8-quinones substituted at the quinone nucleus with phenylamino (B1219803) and bromine groups have been prepared from 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone. nih.gov The synthesis involves efficient amination and bromination reactions. nih.gov

The synthesis of the antibiotic renierol, an isoquinolinequinone, has been achieved through the regioselective oxidation of a 5-hydroxyisoquinoline (B118818) precursor. pharm.or.jp This precursor, a 5-oxygenated isoquinoline, can be synthesized via a thermal electrocyclic reaction of a 1-azahexatriene system. pharm.or.jp

Table 3: Synthetic Approaches to Isoquinolinequinones

| Starting Material | Key Reaction | Product Class | Reference |

|---|---|---|---|

| 4-Methoxycarbonyl-3-methylisoquinoline-5,8-quinone | Amination/Bromination | Substituted isoquinoline-5,8-quinones | nih.gov |

| 5-Hydroxyisoquinoline | Regioselective oxidation | Renierol and related natural products | pharm.or.jp |

Approaches to 6,7-Dimethoxy-1-methylisoquinoline (B8805874) Derivatives

The 6,7-dimethoxy-1-methylisoquinoline scaffold is a common feature in many alkaloids. One synthetic strategy involves the nitration of 6,7-dimethoxy-1-methylisoquinoline at the C-8 position, followed by oxidation to the corresponding nitro aldehyde. rsc.org Condensation with nitromethane (B149229) and subsequent dehydration yields a nitroethene derivative, which can then be reductively cyclized to form more complex heterocyclic systems like aaptamine. rsc.org

Another approach utilizes 6,7-dimethoxy-3-hydroxy-1-methylisoquinoline as a starting material. nih.gov Formation of its triflate and subsequent Suzuki coupling with various boronic acids provides access to 3-aryl-1-methylisoquinoline derivatives. nih.gov Further functionalization, such as methylation of the isoquinoline nitrogen, can also be readily achieved. nih.gov A series of tricyclic isoquinoline derivatives have been synthesized from 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575) through a [2+3] cycloaddition reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD). mdpi.com

Strategies for the Introduction of Methyl Groups and Other Substituents on the Isoquinoline Ring System

The functionalization of the isoquinoline nucleus is pivotal for modulating the biological activity and physicochemical properties of the resulting compounds. Various strategies have been developed to introduce substituents at specific positions, with a particular focus on methylation and the incorporation of nitrogen-containing moieties.

Aminomethylation/Hydrogenolysis as a Methylation Alternative

A novel and effective method for introducing a methyl group, specifically at the C1 position of the isoquinoline ring, is through a sequence of aminomethylation followed by hydrogenolysis. nih.govd-nb.info This strategy serves as a powerful alternative to direct methylation, particularly when direct methods suffer from poor selectivity or difficult purification. nih.gov

The process is exemplified in the total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. nih.govbeilstein-journals.org The key steps involve:

Metalation: Direct and regioselective metalation at the C1 position of a suitably protected isoquinoline precursor, such as 7-benzyloxy-6-methoxyisoquinoline, using a strong base like the Knochel-Hauser base (TMPMgCl·LiCl). nih.govd-nb.info

Aminomethylation: The resulting C1-metalated isoquinoline intermediate is quenched with an electrophile like Eschenmoser's salt (dimethyl(methylene)ammonium iodide). nih.govbeilstein-journals.org This introduces a dimethylaminomethyl group at the C1 position, yielding a tertiary benzylamine that is often easier to purify than the product of direct methylation. nih.gov

Quaternization: The tertiary amine is then quaternized, for example, by treatment with iodomethane, to form a quaternary ammonium salt. nih.govbeilstein-journals.org

Hydrogenolysis: The final step involves the hydrogenolytic cleavage of the C-N bond of the quaternary salt. This reduction simultaneously removes the aminomethyl group and converts it to the desired methyl group. nih.gov If benzyl protecting groups are present, they can often be cleaved in the same step. nih.govbeilstein-journals.org

This multi-step approach circumvents issues associated with direct methylation, such as the cumbersome separation of the desired methylated product from the unreacted starting material. nih.govebi.ac.uk

Table 1: Reaction Sequence for Aminomethylation/Hydrogenolysis

| Step | Reaction | Reagents | Intermediate/Product | Key Finding |

|---|---|---|---|---|

| 1 | C1-Metalation | TMPMgCl·LiCl (Knochel-Hauser base) | 1-Metalated isoquinoline | Achieves regioselective activation at C1. d-nb.info |

| 2 | Aminomethylation | Eschenmoser's salt | 1-(N,N-dimethylaminomethyl)isoquinoline | Forms an easily purified tertiary amine. d-nb.info |

| 3 | Quaternization | Iodomethane (CH₃I) | 1-(N,N,N-trimethylammoniomethyl)isoquinoline salt | Activates the C-N bond for cleavage. nih.gov |

Direct Methylation of Metalated Isoquinolines

Direct methylation of the isoquinoline ring is a more straightforward approach but can present challenges. The strategy relies on the initial deprotonation of the isoquinoline ring at a specific position using a strong base (metalation), followed by quenching the resulting organometallic intermediate with a methylating agent. nih.govd-nb.info

The C1 position is the most common site for direct metalation due to the inductive effect of the adjacent nitrogen atom. d-nb.infod-nb.info The Knochel-Hauser base (TMPMgCl·LiCl) has proven effective for the regioselective metalation of various alkoxy-substituted isoquinolines at C1. d-nb.info

However, the subsequent methylation step is not always trivial. Initial attempts at direct methylation of 1-metalated 7-benzyloxy-6-methoxyisoquinoline with iodomethane alone were unsuccessful. d-nb.info The reaction requires the addition of a copper catalyst, such as CuCN·2LiCl, to facilitate the cuprate-mediated methylation. nih.govd-nb.info While this direct approach can yield the target alkaloid, a significant drawback is the often-difficult separation of the product from the starting material, which can be problematic for achieving high purity. nih.govebi.ac.uk

Table 2: Comparison of Methylation Strategies at C1 of Isoquinoline

| Feature | Direct Methylation | Aminomethylation/Hydrogenolysis |

|---|---|---|

| Key Reagents | Knochel-Hauser base, CuCN·2LiCl, Iodomethane | Knochel-Hauser base, Eschenmoser's salt, Iodomethane, H₂/Catalyst |

| Number of Steps | 2 (Metalation, Methylation) | 4 (Metalation, Aminomethylation, Quaternization, Hydrogenolysis) |

| Purification | Can be difficult; separation from starting material is cumbersome. nih.gov | Generally easier; intermediate amine is readily purified. nih.gov |

| Catalyst | Requires copper catalyst for efficient methylation. d-nb.info | Does not require a copper catalyst for the methylation step. |

| Applicability | A direct route when purification is not a major concern. | An alternative route providing cleaner conversion and easier purification. beilstein-journals.org |

Nitration Reactions on Substituted Methylisoquinolines

Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro (-NO₂) group onto the isoquinoline nucleus. The position of nitration is strongly influenced by the electronic effects of the substituents already present on the ring. thieme-connect.denumberanalytics.com

In the isoquinoline system itself, electrophilic substitution typically occurs on the benzene (B151609) ring portion, with the C5 and C8 positions being the most reactive. thieme-connect.de The presence of a methyl group, which is an activating, ortho-, para-directing group, further influences the regioselectivity. slideshare.netchemguide.co.uk

For instance, the nitration of 7-methoxy-6-methylisoquinoline (B11915918) demonstrates the powerful directing effect of a methoxy (B1213986) group. Despite the presence of the 6-methyl group, nitration occurs at the C8 position. thieme-connect.de The strong ortho-directing effect of the C7-methoxy group overrides the directing influence of the methyl group and the natural tendency of the isoquinoline ring to nitrate (B79036) at C5. thieme-connect.de Similarly, low-temperature nitration of 1-methylisoquinoline has been shown to yield the 8-nitro derivative. researchgate.net

The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. libretexts.org Careful control of the reaction temperature is crucial to prevent over-nitration and the formation of byproducts. google.com

Table 3: Regioselectivity in the Nitration of Substituted Isoquinolines

| Substituted Isoquinoline | Substituent(s) | Position of Nitration | Primary Directing Group |

|---|---|---|---|

| Isoquinoline | None | C5 and C8 | Isoquinoline nucleus |

| 5-Bromoisoquinoline | 5-Br | C8 thieme-connect.de | Bromo group (ortho-directing) |

| 7-Methoxyisoquinoline (B1361142) | 7-OCH₃ | C8 thieme-connect.de | Methoxy group (ortho-directing) |

| 7-Methoxy-6-methylisoquinoline | 7-OCH₃, 6-CH₃ | C8 thieme-connect.de | Methoxy group (ortho-directing) |

Introduction of Hydrazino and Acetamido Moieties

The incorporation of hydrazino (-NHNH₂) and acetamido (-NHCOCH₃) groups onto the isoquinoline framework provides valuable handles for further synthetic elaboration and for creating compounds with potential biological activity.

The introduction of a hydrazino moiety can be achieved by reacting an appropriate isoquinoline precursor with hydrazine (B178648). For example, isoquinoline-5-carbohydrazide can be synthesized by treating the corresponding methyl ester (methyl isoquinoline-5-carboxylate) with hydrazine hydrate (B1144303) under reflux. nih.gov This hydrazide can then be used to form N-sulphonylhydrazones or other derivatives. nih.gov

The acetamido group is typically introduced by the acylation of an aminoisoquinoline. An alternative strategy involves the construction of the isoquinoline ring from a precursor already containing the acetamido functionality. In one study, an aniline derivative of a complex isoquinoline system was successfully converted to the corresponding acetanilide. acs.org Furthermore, Michael additions of carbamates (which are related to amides) to isoquinolinetrione systems have been shown to be successful, providing a pathway to nitrogen-functionalized quinones that could potentially be converted to acetamido derivatives. acs.org

Table 4: Synthesis of Hydrazino and Acetamido Isoquinoline Derivatives

| Target Moiety | Synthetic Method | Precursor | Reagents | Product |

|---|---|---|---|---|

| Hydrazino | Hydrazinolysis of Ester | Methyl isoquinoline-5-carboxylate | Hydrazine hydrate (N₂H₄·H₂O) | Isoquinoline-5-carbohydrazide nih.gov |

| Acetamido | Acylation of Amine | Aniline derivative of an isoquinoline system | Acetylating agent (e.g., Ac₂O, AcCl) | Acetanilide derivative of an isoquinoline system acs.org |

| Amido-related | Michael Addition | Isoquinolinetrione | Methyl carbamate (B1207046) | Adduct with a nitrogen-containing substituent acs.org |

Chemical Reactivity and Transformational Studies of 7 Methylisoquinoline and Its Derivatives

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Nucleus

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system is a well-studied class of reactions. Due to the deactivating effect of the protonated nitrogen atom under acidic conditions, electrophilic attack preferentially occurs on the benzene (B151609) ring rather than the pyridine (B92270) ring. In isoquinoline itself, substitution typically takes place at the C-5 and C-8 positions. shahucollegelatur.org.in The presence of a methyl group at the 7-position, being an activating group, would be expected to influence the regioselectivity of these substitutions.

One of the most common electrophilic aromatic substitution reactions is nitration. For isoquinoline, nitration with a mixture of nitric acid and sulfuric acid yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. shahucollegelatur.org.in A study on the closely related 6,7-dimethoxy-1-methylisoquinoline (B8805874) demonstrated that nitration leads to the formation of the 8-nitro derivative, highlighting the directing effect of the existing substituents. researchgate.net For 7-methylisoquinoline, nitration is also anticipated to favor substitution at the positions ortho and para to the methyl group, namely the C-8 and C-6 positions, provided steric hindrance is not a limiting factor. A similar principle applies to other EAS reactions like halogenation. For instance, bromination of isoquinoline can yield 5-bromo-isoquinoline. shahucollegelatur.org.in For this compound, the outcome of such reactions would be dictated by the combined electronic effects of the methyl group and the fused pyridine ring.

The general mechanism for electrophilic aromatic substitution involves the initial attack of an electrophile on the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. beilstein-journals.org This step is typically the rate-determining step. Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. beilstein-journals.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Isoquinoline

| Reactant | Reagents | Major Product(s) |

| Isoquinoline | HNO₃, H₂SO₄ | 5-Nitroisoquinoline, 8-Nitroisoquinoline |

| Isoquinoline | Br₂, AlCl₃ | 5-Bromoisoquinoline |

| Isoquinoline | Oleum, 180°C | Isoquinoline-5-sulfonic acid |

Nucleophilic Additions and Substitutions at the Isoquinoline Ring System

In contrast to electrophilic substitution, nucleophilic attack on the isoquinoline nucleus occurs preferentially on the electron-deficient pyridine ring. The most susceptible position for nucleophilic addition is the C-1 carbon atom. arsdcollege.ac.in This is due to the electron-withdrawing nature of the nitrogen atom, which polarizes the C=N bond.

Hard nucleophiles, such as organolithium reagents and Grignard reagents, readily add to the C-1 position of isoquinolines. arsdcollege.ac.in For this compound, treatment with an organometallic reagent like methyl lithium would be expected to yield a 1-substituted-1,2-dihydro-7-methylisoquinoline intermediate, which can then be rearomatized upon workup or oxidation. The Chichibabin reaction, involving the use of sodium amide (NaNH₂) in liquid ammonia (B1221849), is another classic example of nucleophilic substitution on isoquinolines, leading to the formation of 1-aminoisoquinoline. arsdcollege.ac.in

The reactivity of the isoquinoline ring towards nucleophiles can be enhanced by N-alkylation or N-acylation, which generates a positively charged isoquinolinium salt. This increases the electrophilicity of the ring, facilitating attack by even weaker nucleophiles. For example, the formation of a phosphite (B83602) adduct at the C-1 position of 1-methylisoquinolinium salts has been reported as a key step in a photochemical rearrangement reaction. rsc.org While this specific study focused on 1-methylisoquinoline (B155361), the underlying principle of activating the ring towards nucleophilic attack is broadly applicable to other substituted isoquinolines, including this compound.

The general mechanism for nucleophilic addition to the isoquinoline ring involves the attack of a nucleophile at the C-1 position, leading to the formation of a negatively charged intermediate where the charge is delocalized onto the nitrogen atom. scirp.org Subsequent workup, often involving an oxidant, can lead to the restoration of aromaticity and the formation of the substituted isoquinoline product. scirp.org

Cycloaddition Reactions Involving Methylisoquinolines

Cycloaddition reactions provide a powerful tool for the construction of fused heterocyclic systems based on the isoquinoline framework. These reactions often involve the isoquinoline nitrogen and adjacent carbons as components of the cycloaddition. While many studies have focused on 1-methylisoquinoline due to the reactivity of the 1-methyl group, the principles can be extended to other isomers like this compound, particularly when the reaction involves the C=N bond of the isoquinoline ring.

The synthesis of triazoloisoquinoline derivatives from methylisoquinolines has been achieved through 1,3-dipolar cycloaddition reactions. scispace.comresearchgate.net A common strategy involves the reaction of a methylisoquinoline with hydrazonoyl halides in the presence of a base. scispace.com The reaction proceeds through the in-situ generation of a nitrilimine as the 1,3-dipole. This dipole then undergoes a cycloaddition reaction with the C=N bond of the isoquinoline ring. For instance, the reaction of 1-methyl-3,4-dihydro-6,7-dimethoxyisoquinoline with hydrazonoyl halides under microwave irradiation using chitosan (B1678972) as a catalyst has been shown to afford triazoloisoquinoline derivatives. scirp.orgscispace.com This reaction leads to the formation of a new five-membered triazole ring fused to the isoquinoline nucleus, specifically resulting in a Current time information in Bangalore, IN.smolecule.comrsc.orgtriazolo[3,4-a]isoquinoline system.

Further elaboration of the triazoloisoquinoline scaffold can lead to more complex heterocyclic systems. One such example is the synthesis of pyrazolyl triazoloisoquinoline adducts. scispace.comresearchgate.net This multi-step synthesis begins with the formation of a triazoloisoquinoline derivative as described above. The acetyl group on the newly formed triazole ring can be reacted with dimethylformamide-dimethylacetal (DMF-DMA) to generate an enaminone intermediate. scispace.comresearchgate.net This enaminone can then undergo a subsequent cycloaddition reaction with another equivalent of a hydrazonoyl halide (generating a nitrilimine in situ) to form a pyrazole (B372694) ring, resulting in a pyrazolyl-substituted triazoloisoquinoline derivative. scispace.com This demonstrates a modular approach to building complex heterocyclic structures from a methylisoquinoline precursor.

The synthesis of thiadiazolyl isoquinoline derivatives represents another important transformation involving cycloaddition reactions. tandfonline.comalaqsa.edu.psnih.gov A typical route involves the reaction of a methylisoquinoline with an arylisothiocyanate to form a thioanilide intermediate. tandfonline.comalaqsa.edu.ps This thioanilide can then be treated with a hydrazonoyl halide in the presence of a base like triethylamine. tandfonline.comalaqsa.edu.ps This reaction proceeds via the in-situ generation of a nitrilimine, which undergoes a cycloaddition reaction with the C=S double bond of the thioanilide intermediate. Subsequent elimination of an arylamine leads to the formation of a 1,3,4-thiadiazole (B1197879) ring attached to the isoquinoline nucleus. tandfonline.comalaqsa.edu.ps

Table 2: Cycloaddition Reactions for the Synthesis of Fused Isoquinoline Heterocycles

| Starting Material | Reagents | Intermediate(s) | Final Product Type |

| 1-Methylisoquinoline derivative | Hydrazonoyl halides, Chitosan, Microwave | Nitrilimine | Triazoloisoquinoline |

| Triazoloisoquinoline derivative | DMF-DMA; Hydrazonoyl halides | Enaminone, Nitrilimine | Pyrazolyl Triazoloisoquinoline |

| 1-Methylisoquinoline derivative | Arylisothiocyanate; Hydrazonoyl halides, Triethylamine | Thioanilide, Nitrilimine | Thiadiazolyl Isoquinoline |

Synthesis of Pyrazolyl Triazoloisoquinoline Adducts

Reductive and Oxidative Transformations of this compound Derivatives

Reductive and oxidative reactions of the this compound ring system can target either the heterocyclic ring, the benzene ring, or the methyl substituent, depending on the reagents and reaction conditions employed.

The isoquinoline ring can be reduced to the corresponding tetrahydroisoquinoline derivative. smolecule.com This is a common transformation and can be achieved using various reducing agents, such as lithium aluminum hydride or through catalytic hydrogenation. smolecule.comprepchem.com For example, N-(2-nitrophenylacetyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-methylisoquinoline has been synthesized and its nitro group subsequently reduced by catalytic hydrogenation. prepchem.com The reduction of the isoquinoline ring is a key step in the synthesis of many biologically active compounds.

Conversely, the oxidation of partially reduced isoquinoline derivatives can be used to generate the aromatic isoquinoline ring. For instance, 3,4-dihydroisoquinolines can be dehydrogenated to their corresponding isoquinolines using catalysts like palladium on charcoal. arsdcollege.ac.in Enzymatic oxidation of tetrahydroisoquinoline derivatives has also been reported. For example, the enzymatic phenol (B47542) oxidation of a 1,2,3,4-tetrahydro-7-hydroxy-1-(4-hydroxyphenethyl)-6-methoxy-2-methylisoquinoline derivative has been studied. rsc.orgrsc.org

The methyl group at the 7-position can also be a site for oxidation. Depending on the oxidizing agent and conditions, it can be oxidized to a formyl group or a carboxylic acid. smolecule.com Furthermore, the nitrogen atom of the isoquinoline ring can be oxidized to an N-oxide using reagents like peroxy acids. arsdcollege.ac.in This N-oxide can then be used in further synthetic transformations.

Regiodivergent Functionalization via Photochemical Pathways

The photochemical reactivity of isoquinolines offers a powerful tool for the introduction of functional groups, often with distinct regioselectivity compared to ground-state reactions. Recent studies have explored the regiodivergent functionalization of the isoquinoline core, where the outcome of the reaction can be directed to different positions on the ring system.

A novel approach for the meta-C–H alkylation of isoquinolines has been developed utilizing a phosphite-mediated photochemical Current time information in Bangalore, IN.smolecule.com N to C rearrangement. rsc.orgresearchgate.net This method commences with the N-alkylation of the isoquinoline, followed by the addition of a phosphite to form a key intermediate. rsc.orgchemrxiv.org Subsequent photochemical irradiation of this intermediate induces a migration of the N-alkyl group to the C4 (meta) position of the isoquinoline ring. rsc.orgresearchgate.net

This photochemical transformation proceeds from the singlet excited state of an enamine-type intermediate. researchgate.net The reaction demonstrates broad applicability with various primary, secondary, and tertiary alkyl groups, enabling the formation of sterically hindered C-C bonds at the meta position. rsc.org The presence of substituents on the fused benzene ring of the isoquinoline can influence the reaction efficiency. For instance, studies on the photochemical functionalization of 4-diazoisoquinoline-1,3(2H,4H)-diones have shown that electron-donating or electron-withdrawing groups at the 7-position can slightly diminish the reaction yield compared to unsubstituted analogs. acs.org

While direct studies on this compound are not extensively detailed, the established protocols for other substituted isoquinolines, such as 1-methylisoquinoline, have shown successful product formation under photochemical conditions. rsc.org This suggests that the 7-methyl group is likely to be tolerated in these transformations, potentially influencing the reaction kinetics and yields due to its electronic and steric properties. The ability to achieve meta-alkylation through this photochemical strategy complements other methods that typically favor functionalization at the ortho and para positions, thus providing a regiodivergent approach to substituted isoquinolines. rsc.org

Table 1: Photochemical Meta-Alkylation of Isoquinoline Derivatives

| Entry | Substrate | Migrating Group | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Isoquinoline | Benzyl (B1604629) | 4-Benzylisoquinoline | 60 | chemrxiv.org |

| 2 | Isoquinoline | Diphenylmethyl | 4-(Diphenylmethyl)isoquinoline | - | rsc.org |

| 3 | 1-Methylisoquinoline | Benzyl | 4-Benzyl-1-methylisoquinoline | - | rsc.org |

| 4 | 1-Methylisoquinoline | Diphenylmethyl | 4-(Diphenylmethyl)-1-methylisoquinoline | - | rsc.org |

| 5 | 3-Methylisoquinoline (B74773) | Benzyl | 4-Benzyl-3-methylisoquinoline | - | rsc.org |

Metalation and Subsequent Functionalization of Isoquinolines

Metalation of the isoquinoline ring, followed by quenching with an electrophile, is a fundamental and widely used strategy for the introduction of substituents at specific positions. The regioselectivity of the metalation is often directed by the presence of activating groups or by the inherent acidity of certain protons in the ring system.

The C1 position of the isoquinoline nucleus is particularly susceptible to deprotonation due to the electron-withdrawing effect of the adjacent nitrogen atom. This has been exploited in the synthesis of various 1-substituted isoquinoline derivatives. For instance, the direct metalation of 7-benzyloxy-6-methoxyisoquinoline using a Knochel–Hauser base (a mixed lithium-zinc base), followed by a cuprate-mediated methylation, has been employed in the total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. beilstein-journals.orgbeilstein-journals.org

An alternative to direct methylation involves trapping the metalated intermediate with Eschenmoser's salt, which introduces an aminomethyl group. beilstein-journals.orgbeilstein-journals.org This aminomethyl derivative can then be converted to the desired 1-methylisoquinoline through quaternization and subsequent hydrogenolysis. beilstein-journals.orgbeilstein-journals.org This two-step process can be advantageous in cases where direct methylation leads to difficult-to-separate product mixtures. beilstein-journals.orgbeilstein-journals.org

The presence of a methoxy (B1213986) group at the 7-position, as in 7-methoxy-1-methylisoquinoline (B3057028), has been shown to be compatible with these metalation and alkylation strategies. smolecule.com The synthesis of such compounds often involves the direct methylation of a metalated 7-methoxyisoquinoline (B1361142) precursor. smolecule.com The carboxylic acid group at the 1-position of 7-fluoro-5-methylisoquinoline-1-carboxylic acid enables chelation with metal ions, suggesting its utility in designing metal-organic frameworks. vulcanchem.com

These examples highlight that the C1 position of the isoquinoline ring is readily functionalized via metalation, even in the presence of substituents on the benzene ring, such as a methyl or methoxy group at the 7-position. The choice of the metalating agent and the subsequent electrophile allows for the introduction of a wide variety of functional groups.

Table 2: Functionalization of Isoquinolines via Metalation

| Entry | Isoquinoline Derivative | Reagents | Product | Yield (%) | Reference |

|---|

Advanced Spectroscopic and Structural Elucidation of 7 Methylisoquinoline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. Through one-dimensional (1D) and two-dimensional (2D) experiments, a complete structural assignment of 7-Methylisoquinoline can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. While specific, fully assigned experimental data for the parent this compound is not detailed in the reviewed literature, analysis of closely related analogs, such as substituted 7-methylisoquinolines, allows for a reliable prediction of the expected spectral features. unipv.itresearchgate.net

For an analog like 3-{[7-(5-methyl-1,2,4-oxadiazol-3-yl)-1-isoquinolyl] amino}cyclobutanecarboxylic acid, the aromatic protons of the this compound core resonate in the downfield region, with characteristic chemical shifts and coupling constants that confirm their relative positions. patentorder.com The methyl group protons at the C-7 position typically appear as a singlet in the upfield region of the aromatic spectrum.

Table 1: Representative ¹H NMR Data for a Substituted this compound Analog Data for the this compound core of N-(5-tert-butyl-4-methyl-thiazol-2-yl)-3-[(7-methyl-1-isoquinolyl)amino]cyclobutane-carboxamide. patentorder.com

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-8 | 8.15 | dd | 8.5, 1.5 |

| H-5 | 8.09 | d | 7.0 |

| H-3 | 7.96 | d | 5.7 |

| H-6 | 7.84 | d | 8.5 |

| H-4 | 6.97 | d | 5.7 |

| -CH₃ | 2.71 | s | - |

Note: The table presents data for an analog to illustrate typical chemical shifts and multiplicities. The exact values for the parent this compound may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Interpretations

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For this compound, ten distinct signals are expected: nine for the aromatic carbons of the isoquinoline (B145761) ring system and one for the methyl group carbon.

Spectra of analogs, such as 3-chloro-7-methyl-1-(2-phenyl-1H-indol-3-yl) isoquinoline, show characteristic peaks for the C-7 methyl group around 21 ppm. researchgate.net The carbons of the heterocyclic ring and the benzene (B151609) ring appear at distinct chemical shifts, which can be assigned with the help of 2D NMR techniques.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on the aromatic rings, such as H-5 and H-6, and H-3 and H-4. This helps to piece together the spin systems within each ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): These experiments correlate protons with their directly attached carbons (¹H-¹³C, one-bond correlations). Each proton signal is linked to its corresponding carbon signal, allowing for the unambiguous assignment of carbons that bear hydrogen atoms. For instance, the methyl proton singlet would correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). HMBC is particularly powerful for connecting different parts of the molecule and for assigning quaternary (non-protonated) carbons. Key HMBC correlations for this compound would include:

The methyl protons showing a correlation to C-7, C-6, and C-8, definitively placing the methyl group at the 7-position.

Proton H-1 showing correlations to C-8a and C-3, linking the two rings.

Proton H-8 showing correlations to C-1, C-6, and C-7, confirming the structure of the benzenoid ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective method for identifying and quantifying volatile and semi-volatile compounds in a mixture. In the context of this compound, GC-MS can be used to separate it from its isomers (e.g., 1-, 3-, 5-, or 8-methylisoquinoline) and other components in a sample. The mass spectrometer then provides a mass spectrum for the eluted compound, which serves as a chemical fingerprint. The fragmentation pattern, resulting from the ionization process, is characteristic of the molecule's structure and can be used for definitive identification by comparison to spectral libraries.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, typically to four or more decimal places. This precision allows for the determination of the elemental formula of a compound. rsc.org

For this compound, the molecular formula is C₁₀H₉N. The theoretical exact mass of its protonated molecular ion [M+H]⁺ can be calculated:

Calculated Exact Mass (C₁₀H₁₀N⁺): 144.0808

An HRMS experiment would measure the m/z of the ion. If the experimental value matches the calculated value within a very narrow tolerance (typically < 5 ppm), it provides strong evidence for the assigned elemental formula, C₁₀H₉N. This technique is invaluable for confirming the identity of a newly synthesized compound and distinguishing it from other compounds that may have the same nominal mass but a different elemental composition. rsc.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Composition

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental composition of various samples, including organic compounds, with exceptional sensitivity. analytik-jena.comyoutube.com The method involves introducing a sample into an argon plasma, which ionizes the constituent atoms. ohsu.edu These ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio, allowing for the identification and quantification of elements. analytik-jena.comohsu.edu

While direct analysis of this compound for its primary elemental composition (carbon, hydrogen, and nitrogen) is not the typical application of ICP-MS, the technique is invaluable for detecting trace and ultra-trace inorganic elemental impurities. This is crucial in pharmaceutical and material science applications where even minute quantities of certain elements can significantly impact the compound's properties, efficacy, or toxicity. nih.govnih.gov For instance, ICP-MS can be employed to ensure that synthetic batches of this compound are free from heavy metal contaminants like lead, mercury, arsenic, and cadmium, which might originate from reagents or manufacturing processes. analytik-jena.comnih.gov

The high-throughput capability of ICP-MS allows for the simultaneous measurement of multiple elements in a single analysis, making it an efficient tool for quality control. nih.gov In the context of this compound and its analogs, ICP-MS would be used to verify the absence of elemental impurities that could interfere with their intended applications. The process generally requires the sample to be in a liquid form, often necessitating digestion of solid samples prior to analysis. ohsu.edu

A typical ICP-MS analysis might screen for a wide range of elements. The results for a purified sample of this compound would be expected to show non-detectable or extremely low levels for most metallic and inorganic elements.

Table 1: Hypothetical ICP-MS Screening of a Purified this compound Sample

| Element | Concentration (µg∙L⁻¹) |

|---|---|

| Lead (Pb) | < 0.01 |

| Mercury (Hg) | < 0.01 |

| Arsenic (As) | < 0.01 |

| Cadmium (Cd) | < 0.01 |

| Sodium (Na) | 5.5 |

| Potassium (K) | 2.1 |

Note: The values presented are hypothetical and serve to illustrate the typical output of an ICP-MS analysis for a high-purity organic compound. Actual values would depend on the specific synthesis and purification methods.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and analyze the vibrational modes of a molecule. horiba.comyoutube.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. nobraintoosmall.co.nz Raman spectroscopy, on the other hand, is a light scattering technique where scattered light from a laser source provides information about the vibrational modes. horiba.com

For this compound, the IR and Raman spectra would reveal characteristic peaks corresponding to the vibrations of the isoquinoline ring system and the methyl group. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the isoquinoline ring would produce a series of bands in the 1450-1650 cm⁻¹ range. The presence of the methyl group would be confirmed by C-H stretching vibrations around 2850-3000 cm⁻¹ and bending vibrations at lower wavenumbers. nobraintoosmall.co.nz

A detailed vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), can assign specific vibrational frequencies to particular atomic motions within the molecule. This provides a molecular fingerprint that can be used for identification and to distinguish it from other isomers, such as 1-methylisoquinoline (B155361) or 3-methylisoquinoline (B74773). nih.gov Changes in the vibrational frequencies can also provide insights into intermolecular interactions and the effects of substituents on the electronic structure of the isoquinoline core. youtube.com

Table 2: Characteristic Vibrational Frequencies for this compound (Predicted)

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3020-3100 | IR, Raman |

| Methyl C-H Stretch | 2850-3000 | IR, Raman |

| C=C/C=N Ring Stretch | 1630-1680 | IR, Raman |

| C-H In-plane Bend | 1000-1300 | IR |

Note: These are approximate ranges based on general spectroscopic principles and data for related compounds. nobraintoosmall.co.nz Experimental values may vary.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By measuring the angles and intensities of X-rays diffracted by a single crystal, a detailed map of electron density can be generated, revealing precise atomic positions, bond lengths, and bond angles. wikipedia.org

For this compound, which is achiral, the primary information from X-ray crystallography would be its crystal structure. This includes the determination of the unit cell dimensions, space group, and the packing arrangement of the molecules in the crystal lattice. While no specific crystal structure data for this compound itself was found in the search results, analysis of related isoquinoline derivatives provides insight into the expected structural features. For example, studies on substituted isoquinolines reveal a generally planar aromatic system. iucr.org

In the case of chiral analogs of this compound, such as those with stereocenters introduced through substitution, X-ray crystallography is essential for determining the absolute stereochemistry. For instance, the absolute configuration of (S)-1-Acetoxymethyl-2-acetyl-1,2,3,4-tetrahydro-6,7-dimethoxy-1-methylisoquinoline was verified using this technique. iucr.org Similarly, the structures of tetrahydroisoquinoline alkaloids have been established through X-ray diffraction analysis. researchgate.net

The crystallographic data for an analog, 3-(1,3-Dioxolan-2-yl)-2-hydrazino-7-methylquinoline, reveals a monoclinic crystal system. nih.gov Such data is critical for understanding solid-state properties and intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. nih.gov

Table 3: Representative Crystal Data for an Isoquinoline Analog (3-(1,3-Dioxolan-2-yl)-2-hydrazino-7-methylquinoline)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.1909 (17) |

| b (Å) | 10.1165 (13) |

| c (Å) | 9.7805 (13) |

| β (°) | 109.956 (2) |

Source: Data from a study on a related quinoline (B57606) derivative. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.orgmsu.edu This technique is particularly useful for studying compounds with conjugated π-electron systems, such as this compound. libretexts.org

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* transitions within the conjugated isoquinoline ring system. mgcub.ac.in The presence of the methyl group, an electron-donating group, may cause a slight red shift (shift to longer wavelengths) of the absorption maxima compared to the parent isoquinoline molecule.

For analogous isoquinoline derivatives, absorption maxima are typically observed in the UV region. For example, 1-chloro-7-ethyl-3-methylisoquinoline (B13230243) is anticipated to have absorption maxima near 220 nm and 280 nm. vulcanchem.com The energy of these electronic transitions provides information about the electronic structure of the molecule. youtube.com The extent of conjugation significantly influences the wavelength of maximum absorption (λmax); as the conjugated system becomes larger, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in absorption at longer wavelengths. libretexts.org

The Beer-Lambert Law allows for the quantitative determination of the concentration of the compound in a solution, provided the molar absorptivity (ε) is known. libretexts.org

Table 4: Predicted UV-Vis Absorption Maxima for this compound and an Analog

| Compound | Predicted λmax (nm) | Transition Type |

|---|---|---|

| This compound | ~220, ~270, ~320 | π → π* |

Note: The values for this compound are estimations based on the general behavior of aromatic systems. The data for the analog is from predictive information. vulcanchem.com

Biological Activities and Medicinal Chemistry Applications of 7 Methylisoquinoline Derivatives

Broad-Spectrum Pharmacological Activities of Isoquinoline (B145761) Alkaloids

The isoquinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds, conferring a wide array of biological activities. ontosight.aiontosight.ai Derivatives of isoquinoline have been extensively studied in medicinal chemistry, revealing significant potential as therapeutic agents. ontosight.ailookchem.com Research has demonstrated that these compounds exhibit a diverse range of pharmacological properties, including anti-inflammatory, analgesic, anticancer, antimalarial, antimicrobial, and antiviral effects. ontosight.aiontosight.aivulcanchem.comresearchgate.net

Certain derivatives of 7-methylisoquinoline have been identified for their potential anti-inflammatory activities. The introduction of specific functional groups to the isoquinoline core can modulate its biological effects. For instance, halogenated derivatives such as 1-chloro-7-methylisoquinoline (B1370838) and the closely related 1-chloro-7-ethyl-3-methylisoquinoline (B13230243) are noted for their potential anti-inflammatory properties. vulcanchem.comsmolecule.com The broader class of isoquinoline derivatives has also been reported to possess anti-inflammatory effects, suggesting the scaffold itself is a valuable starting point for developing new anti-inflammatory agents. ontosight.ailookchem.com

| Compound | Noted Anti-inflammatory Potential | Source |

|---|---|---|

| 1-Chloro-7-methylisoquinoline | Reported to have potential anti-inflammatory properties. | smolecule.com |

| 1-Chloro-7-ethyl-3-methylisoquinoline | Exhibits potential anti-inflammatory effects. | vulcanchem.com |

| 1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline | Belongs to the isoquinoline class known for anti-inflammatory properties, possibly by inhibiting pro-inflammatory enzymes. | ontosight.ai |

Isoquinoline derivatives have been reported to exhibit pain-relieving properties. ontosight.ai The analgesic effects of some isoquinoline compounds could be attributable to their interaction with opioid receptors. ontosight.ai Research into synthetic derivatives like 3,4,5,6,7,8-Hexahydro-1-((4-methoxyphenyl)methyl)isoquinoline has explored their potential pain-relieving activities, highlighting the therapeutic promise of this class of compounds. ontosight.ai

The isoquinoline nucleus is a key pharmacophore in the development of new anticancer agents. ontosight.ai Derivatives of this compound have shown promise in this area. For example, 1-chloro-7-methylisoquinoline has been identified as having potential anticancer properties. smolecule.com Preliminary studies on similar compounds, such as 1-chloro-7-ethyl-3-methylisoquinoline, indicate inhibitory activity against tyrosine kinases, which are often implicated in cancer cell growth, with IC₅₀ values in the micromolar range. vulcanchem.com The general class of isoquinoline derivatives has been widely investigated for antitumor potential. ontosight.airesearchgate.net

| Compound/Derivative Class | Research Finding | Source |

|---|---|---|

| 1-Chloro-7-methylisoquinoline | Identified as having potential anticancer properties. | smolecule.com |

| 1-Chloro-7-ethyl-3-methylisoquinoline | Preliminary studies show inhibitory activity against tyrosine kinases with IC₅₀ values of 1–10 μM. | vulcanchem.com |

| General Isoquinoline Derivatives | Recognized for a wide range of pharmacological activities, including anticancer properties. | ontosight.ai |

The isoquinoline scaffold is a structural component of interest in the search for new antiparasitic drugs. researchgate.net Isoquinoline derivatives have been reported to possess antimalarial properties, making them an area of focus for developing novel treatments against malaria. ontosight.airesearchgate.net While the 7-chloroquinoline (B30040) core is critical for the activity of well-known antimalarials like chloroquine, research into isoquinoline-based compounds continues to explore their potential in combating parasitic diseases. mdpi.comajol.info

Derivatives of this compound have demonstrated notable antibacterial and antimicrobial activity. Methyl isoquinoline-7-carboxylate, for instance, displays antimicrobial properties against various bacterial strains. Furthermore, synthetic tricyclic isoquinoline derivatives have been investigated as antibacterial agents. mdpi.com Studies on C-7 substituted 1-methyl-3,4-dihydroisoquinolines revealed specific activity against Gram-positive pathogens, with some compounds showing significant minimum inhibitory concentrations (MIC). mdpi.com

| Compound | Bacterial Strain | MIC (μg/mL) | Source |

|---|---|---|---|

| Compound 8d (a tricyclic isoquinoline derivative) | Staphylococcus aureus | 16 | mdpi.com |

| Enterococcus faecium | 128 | mdpi.com | |

| Compound 8f (a tricyclic isoquinoline derivative) | Staphylococcus aureus | 32 | mdpi.com |

| Streptococcus pneumoniae | 32 | mdpi.com | |

| Enterococcus faecium | 64 | mdpi.com | |

| Compound 28 (a pyrimido[4,5-c]isoquinoline-tetraone derivative) | MRSA | 0.5 - 64 | nih.gov |

The antiviral potential of isoquinoline derivatives has been an active area of research. A naturally occurring methylisoquinoline-7,8-diol compound, isolated from a plant root, was found to be active against both Herpes simplex virus 1 (HSV-1) and herpes simplex virus 2 (HSV-2). gsconlinepress.com In other studies, a series of 7,8-dihydroisoquinoline (B3349891) analogues demonstrated potent activity against human cytomegalovirus (HCMV). nih.gov One compound from this series, referred to as A1, showed a 39- to 223-fold lower 50% inhibitory concentration (IC₅₀) than the standard antiviral drug ganciclovir. nih.gov Notably, these isoquinoline derivatives remained effective against HCMV strains that were resistant to other antiviral drugs like ganciclovir, foscarnet, and cidofovir, suggesting they operate via a novel mechanism of action. nih.gov

| Compound Class/Derivative | Target Virus | Key Finding | Source |

|---|---|---|---|

| Methylisoquinoline-7,8-diol | Herpes simplex virus 1 (HSV-1) & 2 (HSV-2) | Demonstrated antiviral activity. | gsconlinepress.com |

| 7,8-dihydroisoquinoline analogues (e.g., Compound A1) | Human cytomegalovirus (HCMV) | Compound A1 had a 39- to 223-fold lower IC₅₀ than ganciclovir. Active against ganciclovir-resistant strains. | nih.gov |

Neuroprotective and Central Nervous System Modulation

Derivatives of isoquinoline are recognized for their potential to modulate the central nervous system and offer neuroprotective benefits. ontosight.aiontosight.ai Compounds such as 6,7-dimethoxy-1-methylisoquinoline (B8805874) have been noted for their potential neuroprotective and anti-inflammatory effects. cymitquimica.com Similarly, 7-methoxy-1-methylisoquinoline (B3057028) is considered a candidate for further investigation due to the known neuroprotective properties of the broader isoquinoline class. smolecule.com Research into related structures, like 4-(4-chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline, suggests that isoquinoline derivatives can modulate muscarinic acetylcholine (B1216132) receptors, which are implicated in cognitive functions and neurodegenerative conditions like Alzheimer's disease.

The therapeutic potential of these compounds is often linked to their ability to interact with key neurological targets. For instance, certain tetrahydroisoquinoline derivatives have been investigated for their ability to treat neurological disorders. ontosight.ai The substitution pattern on the isoquinoline ring, including the presence and position of methyl and methoxy (B1213986) groups, significantly influences the compound's lipophilicity and its interaction with biological targets within the CNS. ontosight.aicymitquimica.com Furthermore, some isoquinoline derivatives have been explored for their potential in managing pain through interaction with opioid receptors and for their antioxidant properties, which can contribute to neuroprotection. ontosight.aiontosight.ai

Mechanistic Elucidation of Biological Action

The biological effects of this compound derivatives are mediated through various mechanisms at the molecular level. These include the inhibition of key enzymes, modulation of receptors, and interaction with genetic material.

Enzyme inhibition is a primary mechanism through which isoquinoline derivatives exert their pharmacological effects.

Protein Kinase A (PKA) Inhibition: Certain methylisoquinoline derivatives have been identified as inhibitors of PKA. Specifically, 4-cyano-3-methylisoquinoline (B179422) was found to inhibit the cAMP-dependent proteolysis of the GATA-6 transcription factor, a process mediated by PKA. semanticscholar.orgscirp.orgscirp.org In a screening of 95 kinase inhibitors, 4-cyano-3-methylisoquinoline was one of seven compounds that demonstrated strong to moderate inhibition of this pathway, with inhibitory effects observed at a concentration of 0.05 µM. semanticscholar.orgscirp.org While these studies did not focus on this compound specifically, they highlight the potential of the methylisoquinoline scaffold to interact with and inhibit protein kinases. Other isoquinoline derivatives have been investigated as inhibitors of kinases involved in parasitic life cycles, suggesting a broad range of kinase targets for this class of compounds. mdpi.com